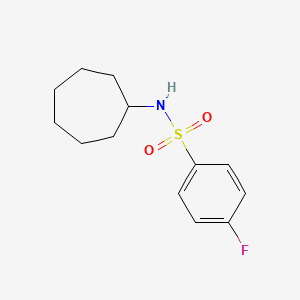

N-cycloheptyl-4-fluorobenzenesulfonamide

Description

Contextualization of Sulfonamide Chemistry in Academic Research

The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂NH-), is a cornerstone of medicinal chemistry. Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents to be widely and systematically used, marking the dawn of the modern antibiotic era. Their discovery revolutionized the treatment of bacterial infections before the advent of penicillin. Beyond their initial application, the versatility of the sulfonamide scaffold has led to its incorporation into a vast array of therapeutic agents, including diuretics, antidiabetic drugs, and anticonvulsants. In contemporary academic research, sulfonamides continue to be a subject of intense investigation, serving as vital building blocks in the design of novel therapeutic molecules with applications ranging from anticancer to anti-inflammatory treatments.

Significance of Fluorinated Organic Compounds in Modern Chemical Biology and Materials Science

The strategic incorporation of fluorine into organic molecules is a powerful and widely adopted strategy in modern drug discovery and materials science. Fluorine, being the most electronegative element, imparts unique properties to organic compounds. The carbon-fluorine (C-F) bond is exceptionally strong, which can enhance the metabolic stability of a drug by making it resistant to enzymatic degradation, thereby prolonging its therapeutic effect.

Furthermore, replacing hydrogen with fluorine can significantly alter a molecule's electronic properties, lipophilicity (ability to dissolve in fats), and binding affinity to biological targets. It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom. In materials science, fluorination is used to create polymers and surfaces with desirable characteristics such as high thermal stability, chemical inertness, and low surface energy, leading to applications in everything from high-performance coatings to advanced electronics.

Historical Development and Evolution of Sulfonamide Derivatives in Research

The history of sulfonamides began in the 1930s at the laboratories of Bayer AG, where Gerhard Domagk discovered that a red dye named Prontosil had remarkable antibacterial effects. It was later found that Prontosil was a prodrug, being metabolized in the body to its active form, sulfanilamide. This breakthrough ushered in an era of "sulfa drugs" and saved countless lives from bacterial infections during the pre-penicillin years, including extensive use during World War II to treat wound infections.

Following this initial discovery, research efforts led to the synthesis of thousands of sulfonamide derivatives to improve efficacy and reduce toxicity. This evolution expanded their therapeutic applications far beyond antimicrobials. Researchers developed sulfonamide-based drugs for a wide range of conditions, demonstrating the scaffold's remarkable versatility and cementing its place as a "privileged structure" in medicinal chemistry.

Current Research Landscape for Benzenesulfonamide (B165840) Compounds

Benzenesulfonamides, a specific class of sulfonamides featuring a benzene (B151609) ring, are at the forefront of current chemical research. Scientists are actively exploring their potential in oncology, particularly as inhibitors of carbonic anhydrase enzymes, which are overexpressed in many types of tumors and contribute to their growth and survival. New benzenesulfonamide derivatives are being designed and synthesized to act as potent and selective anticancer agents.

Furthermore, in an era of growing antimicrobial resistance, researchers are revisiting and modifying the benzenesulfonamide scaffold to develop new agents effective against resistant bacterial strains. worldnewsnaturalsciences.com In silico studies, including molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, are increasingly used to predict the drug-likeness and potential efficacy of new benzenesulfonamide derivatives before their synthesis, streamlining the discovery process.

Scope and Objectives of Academic Research on N-cycloheptyl-4-fluorobenzenesulfonamide

While extensive research exists for the broader class of fluorinated benzenesulfonamides, dedicated academic studies focusing specifically on this compound are not widely published in mainstream literature. Therefore, the primary objectives of research on this compound are largely centered on its synthesis and the characterization of its fundamental properties.

The main goals for researchers investigating this molecule would include:

Synthesis and Purification: Developing efficient and scalable synthetic routes to produce high-purity this compound. The most common method involves the reaction of 4-fluorobenzenesulfonyl chloride with cycloheptylamine (B1194755).

Structural Elucidation: Confirming the molecular structure using advanced analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Exploratory Biological Screening: Based on the known activities of related compounds, initial biological testing would likely explore its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent to identify any promising areas for further, more detailed investigation. The introduction of the seven-membered cycloheptyl ring, compared to smaller cycloalkyl or linear alkyl groups, is of particular interest for its potential to influence lipophilicity and conformational preferences, which can impact how the molecule interacts with biological targets.

Theoretical Frameworks Guiding Sulfonamide Derivative Design

Modern drug design heavily relies on theoretical and computational frameworks to guide the synthesis of new molecules. For sulfonamide derivatives, these approaches are crucial for predicting their potential as therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of sulfonamide derivatives with their biological activity. By analyzing how changes in the structure (e.g., adding different substituents) affect a compound's potency, researchers can design more effective molecules.

Molecular Docking: This computational technique simulates the interaction between a sulfonamide derivative and a biological target, such as a specific enzyme or receptor. It helps predict the binding affinity and orientation of the molecule at the active site, providing insights into its potential mechanism of action.

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of the molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO-LUMO). This information is valuable for predicting the reactivity and stability of new sulfonamide compounds.

ADMET Profiling: In silico tools are used to predict the pharmacokinetic properties of a drug candidate, helping to identify potential liabilities early in the drug discovery process and guiding the design of molecules with better bioavailability and lower toxicity.

Research Data and Properties

While specific, peer-reviewed research findings on the biological activity of this compound are limited, its chemical properties can be defined based on its structure. The standard synthetic route is also well-established in organic chemistry.

Chemical Properties and Synthesis

The synthesis of this compound typically follows a standard nucleophilic substitution reaction.

| Property | Value |

|---|---|

| Chemical Formula | C₁₃H₁₈FNO₂S |

| Molecular Weight | 271.35 g/mol |

| Typical Synthesis Route | Reaction of 4-fluorobenzenesulfonyl chloride with cycloheptylamine, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an appropriate solvent. |

| Functional Groups | Sulfonamide, Fluorobenzene, Cycloheptyl |

Contextual Research Findings on Related Compounds

To understand the potential research interest in this compound, it is useful to examine the documented activities of structurally similar compounds.

| Compound | Reported Research Focus/Activity | Significance |

|---|---|---|

| N-cyclopropyl-4-fluorobenzenesulfonamide | Potential antimicrobial and anticancer applications. | Demonstrates that combining a small cycloalkyl group with the 4-fluorobenzenesulfonamide (B1215347) core is a viable strategy for generating bioactive molecules. |

| Substituted 4-fluorobenzenesulfonamides | Evaluated for antimicrobial activity against various bacterial strains. worldnewsnaturalsciences.com | Highlights the core scaffold's utility in developing new antibacterial agents. worldnewsnaturalsciences.com |

| N-cyclohexyl-4-chlorobenzenesulfonamide derivatives | Synthesized and evaluated for antibacterial and enzyme inhibition activities. researchgate.netwho.int | Shows that larger cycloalkyl groups (cyclohexyl) are tolerated and can lead to compounds with interesting biological profiles. researchgate.netwho.int |

| Di-meta-substituted Fluorinated Benzenesulfonamides | Studied as potent and selective anticancer inhibitors of Carbonic Anhydrase IX and XII. | Illustrates the importance of the fluorinated benzenesulfonamide core in designing targeted cancer therapeutics. |

Structure

3D Structure

Properties

IUPAC Name |

N-cycloheptyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO2S/c14-11-7-9-13(10-8-11)18(16,17)15-12-5-3-1-2-4-6-12/h7-10,12,15H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWTHGLGLXJYNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Cycloheptyl 4 Fluorobenzenesulfonamide

Retrosynthetic Analysis for N-cycloheptyl-4-fluorobenzenesulfonamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized precursors. This approach simplifies the planning of a synthetic route.

The most logical and common disconnection for this compound is at the sulfur-nitrogen (S-N) bond of the sulfonamide functional group. This disconnection is based on the well-established and reliable methods for forming sulfonamides from sulfonyl halides and amines.

Figure 1: Retrosynthetic Disconnection of this compound

Where Ph = 4-fluorophenyl and X = a leaving group, typically chloride.

This retrosynthetic step breaks the target molecule down into two key precursors: a 4-fluorobenzenesulfonyl equivalent and cycloheptylamine (B1194755).

The primary precursor for the 4-fluorobenzenesulfonyl moiety is 4-fluorobenzenesulfonyl chloride. This compound is a reactive electrophile widely used in the synthesis of sulfonamides and sulfonates. chemicalbook.com Several methods exist for its preparation:

Chlorosulfonation of Fluorobenzene: This is a direct approach but may yield a mixture of isomers.

From 4-Fluorobenzenesulfonic Acid: A common laboratory and industrial method involves the reaction of 4-fluorobenzenesulfonic acid with a chlorinating agent such as phosphorus pentachloride or thionyl chloride.

From 1-Fluoro-4-iodobenzene: Alternative synthetic routes can start from other halogenated fluorobenzenes. chemicalbook.com

Halogen Exchange: Fluorobenzenesulfonyl fluorides can be prepared from the corresponding sulfonyl chlorides via a halogen exchange reaction, for instance, by heating with an alkali metal fluoride (B91410) like potassium fluoride (KF). google.comgoogle.com

4-Fluorobenzenesulfonyl chloride is favored due to the high reactivity of the sulfonyl chloride group, which readily undergoes nucleophilic attack by amines.

Cycloheptylamine is a cyclic primary amine that serves as the nucleophilic precursor in the synthesis. cymitquimica.com It is a colorless to slightly yellow liquid and is commercially available from various suppliers. chemicalbook.comchemicalbook.com

For laboratory-scale synthesis where commercial sourcing is not an option, several methods can be considered:

Reductive Amination of Cycloheptanone (B156872): This is one of the most common methods for preparing cyclic amines. It involves the reaction of cycloheptanone with ammonia (B1221849) in the presence of a reducing agent.

Reduction of Cycloheptanone Oxime: The reduction of the oxime of cycloheptanone can yield cycloheptylamine, although some older methods report poor yields. acs.org

Hofmann or Curtius Rearrangement: These classic organic reactions can be used to convert cycloheptanecarboxylic acid derivatives into cycloheptylamine.

Purification of cycloheptylamine can be achieved by distillation under vacuum or by converting it to its hydrochloride salt, which can be recrystallized and then converted back to the free amine. chemicalbook.comchemicalbook.com

| Precursor | IUPAC Name | Molar Mass ( g/mol ) | Role in Synthesis |

| 4-Fluorobenzenesulfonyl chloride | 4-Fluorobenzenesulfonyl chloride | 194.61 | Electrophilic precursor |

| Cycloheptylamine | Cycloheptanamine | 113.20 | Nucleophilic precursor |

Direct Sulfonamide Bond Formation Approaches

The formation of the sulfonamide bond is the key step in assembling this compound from its precursors. The most direct and widely used method is the reaction of an amine with a sulfonyl chloride. researchgate.net

This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The nitrogen atom of cycloheptylamine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion. The reaction produces the desired sulfonamide and hydrogen chloride (HCl) as a byproduct.

Scheme 1: Synthesis of this compound

Reaction of 4-Fluorobenzenesulfonyl Chloride with Cycloheptylamine

Catalytic Enhancements in Sulfonamide Synthesis

The traditional synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine, often requiring a stoichiometric amount of base. Modern catalytic methods aim to improve this process by increasing efficiency, yield, and substrate scope under milder conditions. For the synthesis of this compound from 4-fluorobenzenesulfonyl chloride and cycloheptylamine, various catalytic systems can be employed.

Recent advancements have highlighted the use of N-heterocyclic carbenes (NHCs) as potent organocatalysts. rsc.org NHC-catalyzed reactions can proceed under mild conditions and exhibit broad functional group tolerance, which is advantageous when working with complex starting materials. rsc.org Another approach involves transition-metal catalysis. For instance, palladium-catalyzed methods have been developed for the sulfination of aryl sulfonium (B1226848) salts, which can then be converted to sulfonamides. nih.gov This two-step sequence allows for site-selective introduction of the sulfonyl group onto the aromatic ring before coupling with the amine. nih.gov

| Catalyst Type | Example | Potential Advantage for Synthesis |

| Organocatalyst | N-Heterocyclic Carbene (NHC) | Mild reaction conditions, high functional group tolerance. rsc.org |

| Transition Metal | Palladium(II) complexes | Enables alternative synthetic routes via C-H functionalization/sulfination. nih.gov |

| Lewis Acid | Li+ ions | Can enhance reactivity and control selectivity in certain addition pathways. rsc.org |

Alternative Coupling Reagents and Methodologies for Sulfonamide Formation

Beyond the standard sulfonyl chloride-amine condensation, a variety of coupling reagents, many borrowed from peptide synthesis, can facilitate the formation of the sulfonamide bond, typically starting from the corresponding sulfonic acid (4-fluorobenzenesulfonic acid). These reagents convert the sulfonic acid into a more reactive intermediate in situ.

Phosphonium and aminium/uronium salt-based reagents are particularly effective. Reagents like BOP, PyBOP®, HBTU, and HATU generate activated esters that readily react with amines. bachem.com For example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is known for its high reactivity and ability to minimize side reactions, which would be beneficial for coupling the sterically accessible cycloheptylamine. peptide.com Carbodiimides, such as DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), are also classic coupling agents, though their use in sulfonamide synthesis is less common than in amide formation. peptide.comuni-kiel.de The choice of reagent can be critical, especially when trying to avoid side reactions or when dealing with sensitive functional groups. uni-kiel.de

Table of Selected Coupling Reagents for Sulfonamide Formation

| Reagent Class | Reagent Name | Activating Group | Key Characteristics |

|---|---|---|---|

| Phosphonium Salt | PyBOP® | Benzotriazol-1-yloxy | High reactivity, solutions have moderate stability. bachem.com |

| Phosphonium Salt | PyAOP | 7-Azabenzotriazol-1-yloxy | Highly effective, especially for sterically hindered couplings. peptide.com |

| Aminium Salt | HBTU | Benzotriazol-1-yl-oxy | Popular and efficient reagent; solutions in DMF are very stable. bachem.compeptide.com |

| Aminium Salt | HATU | 7-Azabenzotriazol-1-yl-oxy | More reactive than HBTU due to the aza-group, which provides anchimeric assistance. |

| Aminium Salt | COMU | Oxyma Pure | High efficiency, safer alternative to benzotriazole-based reagents as it avoids potentially explosive additives. bachem.compeptide.com |

Yield Optimization and Process Intensification

Optimizing the yield and efficiency of the synthesis of this compound is crucial for practical applications. This involves careful selection of reaction parameters and, potentially, the adoption of modern process technologies.

Solvent Selection: The choice of solvent is critical. While traditional solvents like DMF (N,N-dimethylformamide) are effective, their toxicity and regulatory restrictions are leading researchers to find greener alternatives. researchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been proposed as more environmentally benign options for coupling reactions. researchgate.net

Base Selection: In coupling reactions, the choice of a non-nucleophilic base is important to prevent side reactions and epimerization if chiral centers are present. Tertiary amines like DIEA (N,N-diisopropylethylamine) and NMM (N-methylmorpholine) are commonly used. uni-kiel.de

Process Intensification:

Microwave Synthesis: Microwave irradiation can dramatically reduce reaction times and sometimes improve yields by providing rapid and uniform heating. This has been successfully applied in solid-phase peptide synthesis and could be adapted for the solution-phase synthesis of the target sulfonamide.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, stoichiometry) and can lead to higher yields, improved safety, and easier scalability compared to batch processes.

Advanced Synthetic Strategies for this compound Derivatives

Once this compound is synthesized, its structure can be further elaborated to create novel derivatives with potentially new properties. Advanced strategies can target the functionalization of the cycloheptyl ring.

Functionalization of the Cycloheptyl Moiety

Introducing new stereocenters onto the cycloheptyl ring in a controlled manner is a significant synthetic challenge. The existing this compound could be subjected to late-stage C-H functionalization. While many C-H activation strategies focus on arenes directed by the sulfonamide group, researchgate.net functionalizing the aliphatic cycloheptyl ring requires different approaches. One potential method involves radical-based reactions. For instance, photocatalytic methods can generate sulfonyl radical intermediates from sulfonamides, which can then engage in reactions with other parts of the molecule or external reagents, although this often involves the N-S bond rather than the cycloheptyl C-H bonds. acs.org

A more plausible strategy would involve converting the cycloheptyl ring into a cycloheptenyl or cycloheptadienyl moiety via controlled dehydrogenation, followed by stereoselective reactions such as dihydroxylation, epoxidation, or conjugate addition, where the bulky 4-fluorobenzenesulfonamide (B1215347) group could direct the stereochemical outcome.

Ring-closing metathesis (RCM) is a powerful reaction for constructing cyclic structures and offers a viable path to convert this compound into more complex architectures. researchgate.netresearchgate.net The strategy would involve the initial introduction of at least two alkenyl side chains onto the cycloheptyl ring.

Hypothetical RCM Strategy:

Introduction of Alkene Handles: The cycloheptyl ring of the parent sulfonamide would first need to be functionalized to introduce two olefinic tethers. This could be achieved through a sequence of oxidation to a ketone, followed by the addition of vinyl or allyl Grignard reagents.

Ring-Closing Metathesis: The resulting di-alkenyl intermediate could then be subjected to an RCM catalyst, such as a second-generation Grubbs or Hoveyda-Grubbs catalyst. nih.gov The intramolecular metathesis reaction would form a new C-C double bond, creating a bicyclic system fused to the original cycloheptyl ring. youtube.com The success of the RCM reaction can be highly dependent on the length and position of the tethers and the specific catalyst used. researchgate.net Additives such as 1,4-benzoquinone (B44022) may be required to suppress unwanted side reactions like olefin isomerization. nih.gov

This approach could generate a variety of novel fused or spirocyclic sulfonamides, significantly expanding the structural diversity available from the this compound scaffold.

Modifications on the Fluorobenzenesulfonamide Core

The fluorobenzenesulfonamide core of this compound offers opportunities for structural diversification through reactions on the aromatic ring. The reactivity of this ring is dictated by the electronic properties of its two substituents: the deactivating, meta-directing sulfonyl group and the deactivating, ortho, para-directing fluorine atom.

Aromatic Substitution Reactions on the Fluorophenyl Ring

Electrophilic Aromatic Substitution (EAS) is a foundational method for modifying aromatic rings. For the 4-fluorobenzenesulfonamide moiety, the directing effects of the existing substituents are crucial. The powerful electron-withdrawing sulfonamide group directs incoming electrophiles to the positions meta to it (C3 and C5), while the moderately deactivating but ortho, para-directing fluorine atom directs to the positions ortho to it (C3 and C5). In this case, both groups reinforce the substitution at the C3 and C5 positions, making these the most likely sites for electrophilic attack.

Computational studies on similar aromatic systems suggest that such amidation and other substitution reactions proceed via an electrophilic aromatic substitution pathway. rsc.orgnih.govresearchgate.net This process may involve a multi-step mechanism including substitution, addition, and elimination steps, which can differ from the classical two-step mechanism. researchgate.net

Beyond electrophilic substitution, Nucleophilic Aromatic Substitution (SNAr) presents another pathway for modification. The fluorine atom at the C4 position, activated by the strongly electron-withdrawing sulfonyl group para to it, can be displaced by potent nucleophiles. This reaction typically requires forcing conditions but allows for the introduction of a variety of functional groups, such as alkoxy or amino moieties, directly onto the aromatic ring.

Introduction of Diverse Substituents (e.g., Electron-Withdrawing/Donating Groups)

The introduction of various functional groups onto the fluorophenyl ring can significantly alter the molecule's physicochemical properties.

Electron-Withdrawing Groups (EWGs): Standard nitration conditions (e.g., using a mixture of nitric acid and sulfuric acid) would be expected to introduce a nitro group at the C3 position. Similarly, Friedel-Crafts acylation, employing an acyl chloride and a Lewis acid catalyst, would likely result in the introduction of an acyl group at the same position, further deactivating the ring.

Electron-Donating Groups (EDGs): Directly introducing electron-donating groups onto the already electron-deficient ring via EAS is challenging. A more feasible strategy often involves the reduction of an installed electron-withdrawing group. For example, the reduction of a nitro group, introduced as described above, would yield an amino group, a potent electron-donating substituent.

The following table summarizes potential substitution reactions on the 4-fluorobenzenesulfonamide core, based on established principles of aromatic chemistry.

| Reaction Type | Typical Reagents | Expected Position of Substitution | Product Functional Group |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | C3 / C5 | -NO₂ (Nitro) |

| Halogenation | Br₂ / FeBr₃ | C3 / C5 | -Br (Bromo) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | C3 / C5 | -COR (Acyl) |

| Nucleophilic Substitution (SNAr) | NaOCH₃ / Heat | C4 (Displacing -F) | -OCH₃ (Methoxy) |

N-Alkylation and N-Acylation Reactions for Secondary Sulfonamides

As a secondary sulfonamide, the nitrogen atom of this compound is a key site for further functionalization through N-alkylation and N-acylation reactions. These transformations yield tertiary sulfonamides, which can have significantly different biological and physical properties.

N-Alkylation: The hydrogen atom on the sulfonamide nitrogen can be replaced with an alkyl group. Classic methods involve deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide. nih.gov More modern and sustainable approaches, such as the "borrowing hydrogen" or "hydrogen autotransfer" methodology, utilize alcohols as alkylating agents in the presence of a metal catalyst (e.g., manganese or ruthenium). organic-chemistry.orgorganic-chemistry.org This process is highly atom-economical, producing only water as a byproduct. organic-chemistry.org A diverse range of aryl and alkyl sulfonamides can undergo mono-N-alkylation in excellent yields using this approach. organic-chemistry.orgorganic-chemistry.org

N-Acylation: N-acylation introduces an acyl group to the sulfonamide nitrogen, forming an N-acylsulfonamide. This transformation is commonly achieved using acylating agents like carboxylic acid anhydrides or acyl chlorides. tandfonline.comresearchgate.net The reaction can be performed in the presence of a base or catalyzed by Lewis acids such as copper(II) triflate (Cu(OTf)₂), which has been shown to be effective even in catalytic amounts. tandfonline.com An alternative and efficient method utilizes N-acylbenzotriazoles as neutral coupling reagents, which react with sulfonamides in the presence of a base like sodium hydride to produce N-acylsulfonamides in high yields. semanticscholar.org

The table below outlines common conditions for these transformations.

| Transformation | Reagent Type | Example Reagents/Catalysts | Key Features |

|---|---|---|---|

| N-Alkylation (Classic) | Alkyl Halide | NaH, CH₃I in THF | Well-established, stoichiometric base required. |

| N-Alkylation (Borrowing H₂) | Alcohol | Benzyl alcohol, Mn(I) or Ru(II) catalyst | Green method, water is the only byproduct. organic-chemistry.org |

| N-Acylation | Acid Anhydride/Chloride | Acetic anhydride, Cu(OTf)₂ (cat.) | Efficient, tolerates various functional groups. tandfonline.com |

| N-Acylation | N-Acylbenzotriazole | N-acetylbenzotriazole, NaH | High yields, uses stable acylating agents. semanticscholar.org |

Mechanochemical Synthesis Approaches for Aromatic Sulfonamides

Mechanochemistry, which utilizes mechanical energy from grinding or milling to drive chemical reactions, offers a powerful, solvent-free alternative for the synthesis of aromatic sulfonamides. fao.orgrsc.org These techniques can enhance reaction efficiency, reduce waste, and sometimes provide access to products that are difficult to obtain through traditional solution-phase chemistry. rsc.org

A notable mechanochemical method is the three-component palladium-catalyzed aminosulfonylation. fao.orgrsc.orgresearchgate.net This reaction couples an aryl bromide (or aromatic carboxylic acid), an amine, and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅) in a ball mill. fao.orgrsc.org This strategy accommodates a wide range of primary and secondary aliphatic and aromatic amines, providing a direct route to a diverse array of sulfonamides. rsc.org The reactions show tolerance for numerous functional groups and have been successfully scaled up to gram quantities. rsc.orgresearchgate.net

Another green mechanochemical approach involves a one-pot, two-step procedure starting from disulfides. rsc.org The process uses solid sodium hypochlorite (B82951) for a tandem oxidation-chlorination, followed by amination, all within a ball mill, thereby avoiding bulk solvents and harsh reagents. rsc.org

Green Chemistry Principles in Sulfonamide Synthesis

The synthesis of sulfonamides is increasingly being guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. tandfonline.com Several modern synthetic strategies align with these principles. researchgate.net

Waste Prevention and Atom Economy: Catalytic N-alkylation of sulfonamides using alcohols exemplifies high atom economy, as it incorporates the alkyl group from the alcohol into the final product with water as the sole byproduct. acs.org This contrasts sharply with traditional alkylations using alkyl halides, which generate stoichiometric amounts of salt waste.

Use of Safer Solvents: Methodologies have been developed that utilize water as a benign solvent, circumventing the need for volatile organic compounds. rsc.org A facile synthesis of sulfonamides has been described using equimolar amounts of amines and arylsulfonyl chlorides in water under dynamic pH control, where the product is isolated by simple filtration. rsc.org

Energy Efficiency: Mechanochemical syntheses are often more energy-efficient than conventional methods that require heating solvents for extended periods. fao.orgrsc.org By conducting reactions at ambient temperature in a ball mill, significant energy savings can be realized. rsc.org

Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. The development of nano-catalysts, such as magnetite-immobilized ruthenium for the coupling of sulfonamides and alcohols, allows for high selectivity and easy magnetic separation and reuse of the catalyst. acs.org Similarly, manganese-based pincer complexes provide an effective and more sustainable alternative to precious metal catalysts for N-alkylation reactions. organic-chemistry.org

The following table connects green chemistry principles with specific synthetic methods discussed.

| Green Chemistry Principle | Applicable Synthetic Strategy | Benefit |

|---|---|---|

| Atom Economy | Catalytic N-alkylation with alcohols ("Borrowing Hydrogen") | Maximizes incorporation of starting materials; water is the only byproduct. acs.org |

| Safer Solvents | Sulfonamide synthesis in aqueous media | Eliminates the use of hazardous organic solvents. rsc.org |

| Energy Efficiency | Mechanochemical synthesis (ball milling) | Reduces reliance on heating and refluxing, lowering energy consumption. rsc.org |

| Catalysis | Use of reusable nano-catalysts or earth-abundant metal catalysts | Reduces waste from stoichiometric reagents and allows for catalyst recycling. organic-chemistry.orgacs.org |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for determining the molecular structure of N-cycloheptyl-4-fluorobenzenesulfonamide in solution. By analyzing the magnetic properties of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—a detailed map of the atomic connectivity and chemical environment can be constructed.

The ¹H NMR spectrum of this compound provides critical information about the number, type, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals corresponding to the protons on the 4-fluorophenyl ring and the cycloheptyl group.

Aromatic Region: The protons on the 4-fluorophenyl ring typically appear as a complex multiplet system due to proton-proton and proton-fluorine coupling. The protons ortho to the fluorine atom (H-3, H-5) would be expected to resonate downfield compared to the protons meta to the fluorine (H-2, H-6), which are adjacent to the electron-withdrawing sulfonamide group. This results in an AA'BB' system, further split by coupling to the ¹⁹F nucleus.

Sulfonamide Proton: A signal corresponding to the N-H proton of the sulfonamide group is anticipated. Its chemical shift can be variable and the peak may be broad, depending on the solvent and concentration.

Cycloheptyl Protons: The cycloheptyl ring protons would produce a series of signals in the aliphatic region of the spectrum. The single methine proton (CH-N) directly attached to the nitrogen atom would be the most downfield of this group due to the deshielding effect of the adjacent nitrogen. The remaining twelve methylene (B1212753) protons would appear as overlapping multiplets further upfield.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | 7.90 - 8.10 | Multiplet (dd) | ~8-9 (H-H), ~5-6 (H-F) |

| Aromatic (H-3, H-5) | 7.20 - 7.40 | Multiplet (t) | ~8-9 (H-H), ~8-9 (H-F) |

| Sulfonamide (NH) | 4.50 - 5.50 | Broad Singlet | - |

| Cycloheptyl (CH-N) | 3.40 - 3.60 | Multiplet | - |

| Cycloheptyl (-CH₂-) | 1.40 - 1.80 | Multiplet | - |

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon atom directly bonded to the fluorine (C-4) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon attached to the sulfur atom (C-1) will also be distinct. The remaining aromatic carbons (C-2, C-6 and C-3, C-5) will show smaller two- and three-bond C-F couplings.

Cycloheptyl Carbons: Due to the potential for conformational flexibility, the seven carbons of the cycloheptyl ring may not all be chemically equivalent. The methine carbon (CH-N) bonded to the nitrogen will be the most downfield of the aliphatic signals. The remaining methylene carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-4 (Aromatic, C-F) | 164 - 168 | ~250-260 (¹JCF) |

| C-1 (Aromatic, C-S) | 137 - 141 | ~3-5 (³JCF) |

| C-2, C-6 (Aromatic) | 128 - 132 | ~8-10 (²JCF) |

| C-3, C-5 (Aromatic) | 115 - 119 | ~22-25 (³JCF) |

| CH-N (Cycloheptyl) | 55 - 60 | - |

| -CH₂- (Cycloheptyl) | 24 - 38 | - |

¹⁹F NMR is a highly sensitive technique used specifically to characterize the fluorine-containing part of the molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. The signal's multiplicity will be a triplet of triplets (or a more complex multiplet) due to coupling with the two ortho protons (H-3, H-5) and the two meta protons (H-2, H-6).

To unequivocally assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the protons within the cycloheptyl ring and to confirm the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectral data, confirming, for example, which carbon signal corresponds to the CH-N methine group.

While this compound is achiral, the cycloheptyl ring exists in various rapidly interconverting conformations (e.g., chair and boat forms). Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can provide information about the through-space proximity of protons. These experiments can help determine the predominant conformation of the cycloheptyl ring and its spatial orientation relative to the bulky 4-fluorobenzenesulfonamide (B1215347) group.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental formula of a compound by measuring its mass-to-charge ratio with extremely high accuracy. For this compound, HRMS analysis, typically using electrospray ionization (ESI), would be used to measure the mass of the protonated molecule, [M+H]⁺. The experimentally measured mass is then compared to the theoretically calculated mass for the proposed formula, C₁₃H₁₉FNO₂S⁺. A match within a very narrow tolerance (e.g., < 5 ppm) provides unequivocal confirmation of the molecular formula.

HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₉FNO₂S⁺ | 288.11185 |

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound and its adducts. For this compound, one would expect to observe a prominent pseudomolecular ion in the positive ion mode, typically the protonated molecule [M+H]⁺. Other common adducts that might be observed include the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts, depending on the purity of the sample and the solvents used.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Predicted m/z |

|---|---|

| [M+H]⁺ | Expected |

| [M+Na]⁺ | Expected |

| [M+K]⁺ | Expected |

(Note: Specific experimental m/z values are not publicly available.)

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate the fragmentation pattern of this compound. This analysis provides valuable information about the compound's structure by identifying its constituent fragments. Likely fragmentation pathways for this molecule would involve the cleavage of the sulfonamide bond and fragmentation of the cycloheptyl ring.

Key predicted fragments would include the 4-fluorobenzenesulfonyl moiety and the cycloheptylamino group. The precise fragmentation pattern, however, can only be confirmed through experimental data, which is currently unavailable.

Vibrational Spectroscopy Applications

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond of the sulfonamide, the S=O stretching vibrations, the C-N bond, the aromatic C-H and C=C bonds of the fluorinated benzene (B151609) ring, and the C-H bonds of the cycloheptyl ring. The presence of the fluorine atom would also influence the spectrum.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3300-3200 |

| Asymmetric SO₂ Stretch | ~1350-1315 |

| Symmetric SO₂ Stretch | ~1170-1150 |

| C-F Stretch | ~1250-1000 |

| Aromatic C=C Stretch | ~1600-1450 |

| Aliphatic C-H Stretch | ~2950-2850 |

(Note: These are general ranges for sulfonamides; specific experimental values for the target compound are not available.)

Raman Spectroscopy for Complementary Vibrational Signatures

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric vibrations of the sulfonyl group and the vibrations of the carbon skeleton of the benzene and cycloheptyl rings. A comparative analysis of both IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule. No specific Raman data for this compound has been found in the public domain.

X-ray Crystallography for Solid-State Molecular Architecture Determination

Determination of Absolute Configuration and Stereochemistry

For a chiral molecule, X-ray crystallography can be used to determine its absolute configuration. While this compound itself is not chiral, crystallographic analysis would reveal details about its molecular symmetry and packing in the crystal lattice. To date, no crystallographic data for this compound has been deposited in crystallographic databases.

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Based on analyses of similar structures, such as N-cyclohexyl-4-methoxybenzenesulfonamide, it is anticipated that this compound molecules would be interconnected by intermolecular N—H···O hydrogen bonds. These interactions would likely link adjacent molecules, forming distinct and predictable patterns. For instance, it is common for such interactions to generate infinite chains or more complex two-dimensional networks.

The presence of the fluorine atom on the phenyl ring could also introduce other non-covalent interactions, such as C—H···F or C—H···π interactions, further stabilizing the crystal packing. The interplay of these various hydrogen bonds and weaker interactions dictates the formation of specific supramolecular motifs. A hypothetical arrangement of these interactions is presented in Table 1.

Table 1: Predicted Hydrogen Bonding Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

|---|

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is the result of a delicate balance between intramolecular steric effects and the energetic advantages of efficient crystal packing through intermolecular interactions. For this compound, two key conformational features are of interest: the geometry of the cycloheptyl ring and the rotational arrangement around the S-N bond.

The cycloheptyl ring is known to be flexible and can adopt several low-energy conformations, with the twisted-chair and chair forms being the most common. In the crystalline state, it is expected that one of these conformations will be "frozen out." The specific conformation adopted would be one that minimizes steric hindrance with the bulky sulfonyl group and facilitates favorable packing interactions with neighboring molecules.

Table 2: Predicted Bond Lengths and Angles for the Sulfonamide Moiety of this compound

| Parameter | Value |

|---|---|

| S=O Bond Length | ~ 1.43 Å |

| S-N Bond Length | ~ 1.62 Å |

| S-C Bond Length | ~ 1.76 Å |

| O=S=O Bond Angle | ~ 119° |

Computational Chemistry and Theoretical Investigations of N Cycloheptyl 4 Fluorobenzenesulfonamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the molecular properties of N-cycloheptyl-4-fluorobenzenesulfonamide. These methods allow for a detailed exploration of its electronic structure and inherent reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. For this compound, DFT calculations, often using a basis set such as 6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles. The optimization process seeks the lowest energy conformation of the molecule, providing a foundational structure for further analysis.

Electronic properties derived from DFT calculations, such as total energy, dipole moment, and charge distribution, offer insights into the molecule's polarity and intermolecular interactions. The presence of the electronegative fluorine atom and the sulfonamide group significantly influences the electronic landscape of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | S-N | ~1.65 Å |

| C-F | ~1.36 Å | |

| S=O (avg) | ~1.45 Å | |

| Bond Angle | C-S-N | ~107° |

| O-S-O | ~120° | |

| Dihedral Angle | C-S-N-C | Varies with conformer |

Note: These values are illustrative and based on typical bond lengths and angles for similar sulfonamide structures as specific computational data for this molecule is not publicly available.

Molecular Orbital Analysis (HOMO-LUMO Gaps, Fukui Functions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and reactivity. nih.gov A larger gap suggests higher stability and lower reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-fluorophenylsulfonamide moiety, while the LUMO may be distributed over the same aromatic system.

Fukui functions are reactivity indices derived from DFT that identify the most electrophilic and nucleophilic sites within a molecule. manchester.ac.uk For this compound, the Fukui functions would likely indicate that the nitrogen atom of the sulfonamide group and the oxygen atoms are susceptible to electrophilic attack, while certain carbon atoms on the phenyl ring may be prone to nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Orbital | Energy (eV) |

| HOMO | ~ -7.5 |

| LUMO | ~ -1.5 |

| HOMO-LUMO Gap | ~ 6.0 |

Note: These are estimated values based on typical ranges for similar aromatic sulfonamides.

Prediction of Acidity (pKa) of the Sulfonamide Proton

The acidity of the sulfonamide proton (-SO₂NH-) is a critical parameter influencing the molecule's behavior in biological systems. Theoretical methods can predict the pKa value by calculating the Gibbs free energy change associated with the deprotonation of the sulfonamide nitrogen. manchester.ac.ukrsc.org The electron-withdrawing nature of the 4-fluorobenzenesulfonyl group is expected to increase the acidity of the N-H proton compared to unsubstituted benzenesulfonamides, resulting in a lower pKa value. manchester.ac.ukrsc.orgchemrxiv.orgresearchgate.net

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. For this compound, the ESP map would highlight regions of negative potential (electron-rich) and positive potential (electron-poor). The oxygen atoms of the sulfonyl group and the fluorine atom would exhibit a high negative potential, making them likely sites for hydrogen bonding interactions. The proton on the sulfonamide nitrogen would show a region of positive potential, indicating its acidic nature.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the cycloheptyl ring introduces a significant degree of conformational complexity to this compound.

Exploration of Low-Energy Conformers of the Cycloheptyl Moiety

Table 3: Common Low-Energy Conformations of a Cycloheptyl Ring

| Conformation | Relative Energy (kcal/mol) - Illustrative |

| Twist-Chair | 0.0 |

| Chair | ~1.4 |

| Boat | ~2.2 |

| Twist-Boat | ~2.5 |

Note: These are typical relative energies for an unsubstituted cycloheptane (B1346806) ring and will be influenced by the large substituent in this compound.

Torsional Analysis of the Sulfonamide Linkage

Theoretical calculations, typically employing quantum mechanical methods such as Density Functional Theory (DFT), can predict the potential energy surface as a function of these rotations. For arylsulfonamides, the rotation around the C-S bond (connecting the fluorophenyl ring to the sulfur) and the S-N bond are of particular importance. The energy landscape is generally characterized by several local minima corresponding to stable conformers.

Table 1: Illustrative Rotational Energy Barriers for a Generic Arylsulfonamide Linkage

| Dihedral Angle | Rotational Barrier (kcal/mol) | Corresponding Conformation |

| C-S-N-C | 2 - 5 | Staggered |

| C-S-N-C | 8 - 12 | Eclipsed |

Note: These are representative values for arylsulfonamides and the actual barriers for this compound would require specific computational studies.

Impact of Solvation Models on Conformational Preferences

The surrounding solvent environment can have a profound impact on the conformational preferences of a molecule. Computational solvation models are used to simulate these effects. These models can be broadly categorized into explicit and implicit (continuum) models.

Explicit solvation models involve simulating a discrete number of solvent molecules around the solute (this compound). While computationally expensive, this approach can provide a detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the sulfonamide N-H group and polar solvent molecules like water.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally less demanding and is effective in capturing the bulk electrostatic effects of the solvent on the conformational equilibrium. For this compound, a polar solvent would be expected to stabilize conformations with a larger dipole moment. The interplay between intramolecular hydrogen bonding and solute-solvent interactions will be a key factor in determining the dominant conformation in solution.

Molecular Dynamics Simulations for Dynamic Behavior in Solution or at Interfaces

Molecular dynamics (MD) simulations provide a powerful tool to explore the dynamic behavior of this compound in a more realistic, solvated environment over time.

Conformational Flexibility and Dynamics

MD simulations can reveal the conformational flexibility of both the cycloheptyl ring and the sulfonamide linkage. By simulating the trajectory of the molecule over nanoseconds or even microseconds, it is possible to observe transitions between different conformational states. The flexibility of the cycloheptyl ring, with its multiple possible puckering states, is a key aspect that can be characterized through MD. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions can quantify the flexibility of different parts of the molecule.

Simulation of Intermolecular Interactions

In solution, this compound will engage in various intermolecular interactions with solvent molecules. MD simulations can provide a detailed picture of the hydrogen bonding network, particularly involving the sulfonamide N-H as a donor and the sulfonyl oxygens and fluorine atom as potential acceptors. The radial distribution function (RDF) can be calculated from the simulation trajectory to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute, offering insights into the solvation shell structure.

Molecular Docking and Binding Site Prediction (Theoretical Interactions with Biological Macromolecules)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This is a crucial step in structure-based drug design.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonds, Hydrophobic Interactions)

To predict the biological targets of this compound, molecular docking simulations can be performed against a library of protein structures. The sulfonamide moiety is a well-known pharmacophore that targets carbonic anhydrases, and thus, this class of enzymes would be a logical starting point for docking studies.

The docking results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose. Analysis of this pose reveals the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, these interactions would likely include:

Hydrogen Bonds: The sulfonamide N-H can act as a hydrogen bond donor, while the sulfonyl oxygens can act as hydrogen bond acceptors.

Hydrophobic Interactions: The cycloheptyl group and the 4-fluorophenyl ring provide significant hydrophobic surfaces that can interact with nonpolar residues in a protein's binding pocket.

Halogen Bonding: The fluorine atom on the phenyl ring could potentially engage in halogen bonding with electron-rich atoms in the binding site.

Table 2: Predicted Interaction Profile for this compound with a Hypothetical Carbonic Anhydrase Active Site

| Interaction Type | Interacting Ligand Group | Potential Interacting Residue Type |

| Hydrogen Bond | Sulfonamide N-H | Threonine, Histidine |

| Hydrogen Bond | Sulfonyl Oxygen | Threonine, Zinc-coordinated water |

| Hydrophobic Interaction | Cycloheptyl Ring | Valine, Leucine, Isoleucine |

| Hydrophobic Interaction | 4-Fluorophenyl Ring | Phenylalanine, Tryptophan |

| Halogen Bond | Fluorine | Carbonyl oxygen of backbone |

Note: This table represents a hypothetical interaction profile. Actual interactions would depend on the specific protein target.

Prediction of Binding Modes and Binding Affinities

Computational studies, particularly molecular docking, have been instrumental in elucidating the potential binding modes and affinities of this compound with various biological targets. These in silico methods predict how a ligand (in this case, this compound) might interact with the binding site of a receptor, typically a protein. The process involves placing the ligand in various conformations and orientations within the target's active site and calculating the corresponding binding energy for each pose.

The binding affinity is often expressed as a docking score or estimated binding free energy (ΔG), with more negative values indicating a more favorable interaction. These calculations help in ranking potential drug candidates and understanding the structural basis of their activity. researchgate.net For instance, docking studies on similar sulfonamide derivatives have utilized scoring functions like Glide's XP GScore to rank compounds based on their predicted binding affinity. nih.gov

To validate the docking poses and refine the binding affinity predictions, molecular dynamics (MD) simulations can be employed. MD simulations provide insights into the dynamic stability of the ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment. samipubco.com The stability of the complex and the persistence of key interactions throughout the simulation can lend confidence to the predicted binding mode.

Illustrative Docking Results of this compound with a Hypothetical Kinase Target

| Docking Software | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Glide | XP GScore | -9.8 | Lys72, Asp184 |

| AutoDock Vina | Vina Score | -8.5 | Val23, Leu132 |

| GOLD | GOLD Fitness | 75.2 (dimensionless) | Met105, Phe183 |

Note: The data in this table is illustrative and represents the type of results generated from molecular docking studies. The specific values and interacting residues are hypothetical.

Virtual Screening of Analog Libraries

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of this compound, virtual screening can be employed to discover novel analogs with potentially improved potency, selectivity, or pharmacokinetic properties. This process can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein. A library of compounds, which could include analogs of this compound with variations in the cycloalkyl ring or substitutions on the phenyl ring, is docked into the target's binding site. nih.gov The compounds are then ranked based on their docking scores, and the top-ranking molecules are selected for further experimental testing. This approach is powerful for discovering novel chemotypes that fit the target's binding site. nih.gov

Ligand-based virtual screening (LBVS), on the other hand, does not require the 3D structure of the target. Instead, it relies on the knowledge of known active compounds. A model, or pharmacophore, is built based on the key chemical features of this compound that are essential for its biological activity. This pharmacophore model is then used to search a database for other molecules that possess a similar arrangement of these features. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the biological activity of analogs based on their physicochemical properties. nih.govfrontiersin.orgnih.gov

The process of creating an analog library for this compound would involve systematic modifications of its structure. For example, the cycloheptyl group could be replaced with other cycloalkanes (e.g., cyclopentyl, cyclohexyl) or acyclic alkyl groups to probe the effect of size and conformation on binding. The position and nature of the substituent on the fluorophenyl ring could also be varied to explore its influence on electronic and steric properties.

Illustrative Virtual Screening Hit List of this compound Analogs

| Compound ID | Modification | Docking Score (kcal/mol) | Predicted Activity |

| Analog-001 | Cyclohexyl replacement | -9.5 | High |

| Analog-002 | 2,4-difluoro substitution | -9.2 | High |

| Analog-003 | Cyclopentyl replacement | -8.8 | Moderate |

| Analog-004 | 4-chloro substitution | -8.6 | Moderate |

| Analog-005 | N-methyl substitution | -7.9 | Low |

Note: The data in this table is for illustrative purposes to demonstrate the output of a virtual screening campaign. The compound IDs, modifications, and predicted activities are hypothetical.

Structure Activity Relationship Sar and Design Principles for N Cycloheptyl 4 Fluorobenzenesulfonamide Analogs

Design Rationale for Structural Modifications of the Cycloheptyl Ring

The cycloheptyl group plays a significant role in the molecule's interaction with its biological target, likely fitting into a hydrophobic pocket. Modifications to this ring are aimed at probing the size, shape, and conformational requirements of this binding site.

The size of the cycloalkyl ring is a critical determinant of biological activity. The variation in ring size from cyclopentyl to cycloheptyl can significantly alter the compound's affinity for its target. In studies of similar benzenesulfonamide-based compounds, the hydrophobic nature of the binding pocket suggests that larger, more lipophilic groups may enhance binding. For instance, in a series of TRPV1 antagonists, cyclopentylthio and cyclohexylthio derivatives exhibited excellent antagonism, indicating the importance of the cycloalkyl group in hydrophobic interactions. nih.gov

The choice between cyclopentyl, cyclohexyl, and cycloheptyl rings can influence how well the molecule fits into the binding site. A larger ring like cycloheptyl may provide more extensive van der Waals contacts, leading to increased potency, provided the binding pocket can accommodate the larger size. Conversely, a smaller ring like cyclopentyl might be optimal if the pocket is more constrained.

The table below illustrates hypothetical SAR data based on the principle that ring size affects activity.

| Compound | Cycloalkyl Ring | Relative Potency |

| Analog A | Cyclopentyl | 1.0 |

| Analog B | Cyclohexyl | 1.5 |

| Analog C | Cycloheptyl | 2.0 |

| Analog D | Cyclooctyl | 0.8 |

This interactive table demonstrates that for this hypothetical series, the cycloheptyl ring provides the optimal size for activity, with both smaller and larger rings resulting in decreased potency.

Introducing substituents onto the cycloheptyl ring creates chiral centers, leading to enantiomers that may exhibit different biological activities. This stereoselectivity arises from the three-dimensional nature of the target's binding site. One enantiomer may orient the key functional groups for optimal interaction, while the other may not.

For example, in a study of TRPV1 antagonists with a cyclohexylthio group, the S-isomer showed marked stereospecific activity and excellent antagonism. nih.gov This highlights the importance of controlling stereochemistry to achieve the desired biological effect.

Enantioselective synthesis is therefore a crucial aspect of designing chiral analogs. Techniques for enantioselective synthesis aim to produce a single enantiomer, maximizing therapeutic efficacy and minimizing potential off-target effects from the less active or inactive enantiomer. nih.govnih.gov

To better understand the bioactive conformation—the specific three-dimensional shape the molecule adopts when it binds to its target—researchers design conformationally restricted analogs. By incorporating features that limit the rotational freedom of the cycloheptyl ring, such as bicyclic systems (e.g., indane or tetrahydronaphthalene), it is possible to lock the molecule into a more rigid structure. nih.gov

If a conformationally restricted analog shows high activity, it provides strong evidence that the rigid conformation is close to the bioactive conformation. Conversely, a significant loss of activity suggests that the restriction prevents the molecule from adopting the necessary shape for binding. nih.govnih.gov However, steric hindrance from the rigid structure can also lead to unfavorable interactions with the receptor, resulting in diminished activity. nih.gov

Modifications on the 4-Fluorobenzenesulfonamide (B1215347) Core

The 4-fluorobenzenesulfonamide moiety is another key area for modification. Changes to the position of the fluorine atom or its replacement with other groups can have a profound impact on the electronic properties of the molecule and its interactions with the target.

The position of the fluorine atom on the benzene (B151609) ring influences the molecule's electronic distribution and, consequently, its binding affinity. Moving the fluorine from the para (4-position) to the ortho (2-position) or meta (3-position) can alter the molecule's dipole moment and its ability to form hydrogen bonds or other electrostatic interactions.

In some benzenesulfonamide (B165840) series, the position of a substituent is critical for activity. For instance, in a study of Keap1-Nrf2 protein-protein interaction inhibitors, a methyl group at the para position was preferred over the meta position for inhibitory activity. nih.gov This suggests that the specific location of substituents on the phenyl ring is crucial for optimal interaction with the target.

The table below shows hypothetical data on the effect of fluorine's position on activity.

| Compound | Fluorine Position | Relative Potency |

| Analog E | 2-fluoro | 0.7 |

| Analog F | 3-fluoro | 1.2 |

| Analog G | 4-fluoro | 2.0 |

This interactive table illustrates that for this hypothetical series, the 4-fluoro position is optimal for activity.

Replacing the fluorine atom with other halogens (chlorine, bromine, iodine) or with various electron-withdrawing or electron-donating groups can further probe the electronic and steric requirements of the binding site.

Other Halogens: The different sizes and electronegativities of halogens can affect binding. libretexts.orglibretexts.org In some cases, a larger halogen like bromine may provide a beneficial interaction that a smaller fluorine atom cannot. nih.gov For example, in a series of carbonic anhydrase inhibitors, 2-chloro/bromo-benzenesulfonamide derivatives were designed where the halogen atom helps to orient the ring, thereby affecting affinity and selectivity. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) are strong EWGs that decrease the electron density of the phenyl ring. msu.edu In some instances, EWGs can enhance activity. For example, in a series of anti-influenza agents, derivatives with additional fluorine or chlorine substitution showed a 3- to 5-fold increase in inhibitory potency. nih.gov However, in other cases, EWGs like 4-fluoro and 4-trifluoromethyl were found to be less potent than analogs with electron-donating groups. nih.gov

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) are EDGs that increase the electron density of the phenyl ring. In some SAR studies, EDGs have been shown to be favorable for activity. For instance, 4-methyl and 4-phenyl substituents on a benzenesulfonyl moiety exhibited comparable or better inhibitory activities than analogs with EWGs. nih.gov

The following table provides a hypothetical comparison of different substituents at the 4-position.

| Compound | Substituent at 4-position | Electronic Effect | Relative Potency |

| Analog H | -F | Electron-withdrawing | 2.0 |

| Analog I | -Cl | Electron-withdrawing | 1.8 |

| Analog J | -Br | Electron-withdrawing | 1.6 |

| Analog K | -NO2 | Strong electron-withdrawing | 0.5 |

| Analog L | -CH3 | Electron-donating | 2.5 |

| Analog M | -OCH3 | Electron-donating | 2.2 |

This interactive table suggests that for this hypothetical series, electron-donating groups at the 4-position lead to higher potency than electron-withdrawing groups.

Bioisosteric Replacements of the Sulfonamide Linker

In medicinal chemistry, the sulfonamide functional group is often amenable to bioisosteric replacement to modulate a compound's physicochemical properties, pharmacokinetic profile, and target engagement. Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The replacement of the sulfonamide linker in N-cycloheptyl-4-fluorobenzenesulfonamide analogs can be explored to improve properties such as metabolic stability, membrane permeability, and bioavailability, while retaining or enhancing the desired therapeutic effect. nih.gov

Several functional groups have been successfully employed as bioisosteres for the sulfonamide moiety. These include, but are not limited to, amides, reversed sulfonamides, sulfoximines, and various heterocyclic structures. The choice of a suitable bioisostere depends on its ability to mimic the key electronic and steric features of the sulfonamide group that are crucial for biological activity.

Table 1: Common Bioisosteric Replacements for the Sulfonamide Linker

| Bioisosteric Replacement | Rationale | Potential Advantages |

| Amide | Mimics the hydrogen bonding capabilities and general shape of the sulfonamide. | Can alter solubility and metabolic stability. |

| Reversed Sulfonamide | Changes the orientation of the sulfonyl and amine groups, potentially altering interactions with the target protein. | May lead to novel binding modes and improved selectivity. |

| Sulfoximine | Introduces a chiral center and a different electronic distribution compared to the sulfonamide. | Can provide enhanced target engagement and improved physicochemical properties. |

| Heterocyclic Rings (e.g., 1,2,4-oxadiazole) | Can mimic the planar and dipolar characteristics of the amide portion of the sulfonamide. nih.gov | Often improves metabolic stability and membrane permeability. nih.gov |

The exploration of these bioisosteric replacements in the context of this compound would involve the synthesis and biological evaluation of the corresponding analogs. For instance, replacing the sulfonamide with an amide linker would yield N-cycloheptyl-4-fluorobenzamide. Comparative studies of such analogs would provide valuable insights into the importance of the sulfonamide group for the observed biological activity and could lead to the discovery of compounds with improved drug-like properties.

Synthetic Accessibility and Tractability of Proposed Analogs

The feasibility of synthesizing novel analogs of this compound is a critical consideration in the drug discovery process. The synthetic routes should be versatile, allowing for the introduction of diverse substituents on the cycloheptyl ring, the aromatic ring, and for the exploration of bioisosteric replacements of the sulfonamide linker.

The core structure of this compound is generally accessible through the reaction of 4-fluorobenzenesulfonyl chloride with cycloheptylamine (B1194755). This straightforward sulfonylation reaction serves as a robust starting point for generating a library of analogs.

Strategies for Analog Synthesis:

Modification of the Cycloheptyl Moiety: Analogs with substituents on the cycloheptyl ring can be prepared by utilizing commercially available or synthetically accessible substituted cycloheptylamines. Alternatively, functionalization of the cycloheptyl ring can be achieved post-sulfonylation, although this may require protecting group strategies.

Modification of the Aromatic Ring: A variety of substituted benzenesulfonyl chlorides are commercially available or can be synthesized from the corresponding anilines. This allows for the exploration of different substitution patterns on the phenyl ring to probe their effect on activity. For instance, di-meta-substituted fluorinated benzenesulfonamides have been synthesized as potent and selective anticancer inhibitors. acs.org

Bioisosteric Replacements: The synthesis of analogs with bioisosteric replacements for the sulfonamide linker would require different synthetic approaches. For example, amide analogs could be synthesized from the corresponding carboxylic acid and amine. The synthesis of more complex bioisosteres like sulfoximines would involve specialized synthetic methods.

Combinatorial Approaches: The modular nature of the synthesis allows for the application of combinatorial chemistry principles to rapidly generate a large number of analogs for high-throughput screening. For instance, a diverse set of amines can be reacted with a panel of sulfonyl chlorides to create a focused library of compounds.

The tractability of these synthetic routes is generally high, relying on well-established chemical transformations. The purification of the final compounds can typically be achieved using standard techniques such as crystallization or column chromatography. The development of efficient and scalable synthetic procedures is crucial for the further development of any promising lead compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be used to predict the activity of novel compounds and to guide the design of more potent analogs.

Development of Predictive Models for In Vitro Activity

The development of predictive QSAR models for this compound analogs would begin with the generation of a dataset of compounds with their corresponding in vitro biological activities. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges |

| Steric | Molecular volume, surface area, ovality |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are employed to build a mathematical model that correlates the descriptors with the biological activity. The predictive power of the resulting model is then validated using both internal and external validation techniques. A statistically significant QSAR model can be a valuable tool in the lead optimization process, enabling the prioritization of synthetic targets and the in silico screening of virtual libraries of compounds. nih.govnih.gov

Identification of Key Physicochemical Descriptors Influencing Activity

A well-validated QSAR model can provide valuable insights into the key physicochemical properties that govern the biological activity of this compound analogs. By analyzing the coefficients of the descriptors in the QSAR equation, it is possible to identify which structural features are positively or negatively correlated with activity.

For benzenesulfonamide derivatives, several physicochemical descriptors have been shown to be important for their biological activity. nih.gov These often include:

Lipophilicity (LogP): This descriptor is crucial for membrane permeability and can influence how a compound reaches its target. The optimal LogP value is often a trade-off between solubility and permeability.

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be related to the reactivity of the molecule and its ability to participate in charge-transfer interactions. researchgate.net

Steric Parameters: The size and shape of the molecule, as described by descriptors like molar volume and surface area, can significantly impact its binding affinity to the target protein. The bulky cycloheptyl group in this compound likely plays a significant steric role. nih.gov

Hydrogen Bonding Capacity: The ability to form hydrogen bonds is often critical for drug-receptor interactions. The sulfonamide group itself is a key hydrogen bond donor and acceptor.

By identifying the key physicochemical descriptors, medicinal chemists can make more informed decisions in the design of new analogs with improved potency and selectivity. For example, if the QSAR model indicates that increased hydrophobicity in a particular region of the molecule is beneficial for activity, analogs with more lipophilic substituents in that region can be synthesized and tested. nih.gov

Investigation of Biological Interactions and Mechanistic Insights Strictly in Vitro and Theoretical Studies

In Vitro Binding Affinity and Selectivity Profiling

While the broader class of sulfonamides is known to interact with targets such as carbonic anhydrases and cyclooxygenases, the strict requirement to focus solely on N-cycloheptyl-4-fluorobenzenesulfonamide prevents the inclusion of such generalized information. The absence of specific data for this compound means that an article adhering to the requested scientifically accurate and specific scope cannot be generated at this time.

Further research or the publication of studies specifically investigating this compound would be required to populate the detailed outline provided.

Determination of Ligand Binding Constants (e.g., Ki, IC50 values in biochemical assays)